oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 74500-82-6
VCID: VC18441259
InChI: InChI=1S/2C16H16N2O3.C2H2O4/c2*19-15-13-7-1-2-8-14(13)16(20)18(15)21-12-6-5-11-17-9-3-4-10-17;3-1(4)2(5)6/h2*1-2,7-8H,3-4,9-12H2;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C34H34N4O10
Molecular Weight: 658.7 g/mol

oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione

CAS No.: 74500-82-6

Cat. No.: VC18441259

Molecular Formula: C34H34N4O10

Molecular Weight: 658.7 g/mol

* For research use only. Not for human or veterinary use.

oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione - 74500-82-6

Specification

CAS No. 74500-82-6
Molecular Formula C34H34N4O10
Molecular Weight 658.7 g/mol
IUPAC Name oxalic acid;2-(4-pyrrolidin-1-ylbut-2-ynoxy)isoindole-1,3-dione
Standard InChI InChI=1S/2C16H16N2O3.C2H2O4/c2*19-15-13-7-1-2-8-14(13)16(20)18(15)21-12-6-5-11-17-9-3-4-10-17;3-1(4)2(5)6/h2*1-2,7-8H,3-4,9-12H2;(H,3,4)(H,5,6)
Standard InChI Key RKVNBCQPQVPVIA-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)CC#CCON2C(=O)C3=CC=CC=C3C2=O.C1CCN(C1)CC#CCON2C(=O)C3=CC=CC=C3C2=O.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Weight

Table 1: Comparative Molecular Properties

PropertySourceSource
Molecular FormulaC34H34N4O10\text{C}_{34}\text{H}_{34}\text{N}_{4}\text{O}_{10}C18H18N2O7\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{7}
Molecular Weight (g/mol)658.7374.35
Salt Stoichiometry2:1 (base:oxalic acid)1:1 (base:oxalic acid)

Structural Features

The molecule integrates three key moieties:

  • Isoindole-1,3-dione core: A planar aromatic system with electron-withdrawing ketone groups at positions 1 and 3, enabling π-π stacking interactions .

  • But-2-ynoxy linker: A rigid alkyne spacer connecting the isoindole core to the pyrrolidine group, constraining molecular conformation .

  • Pyrrolidine substituent: A saturated five-membered nitrogen heterocycle contributing to basicity and hydrogen-bonding capacity.

The oxalic acid component (HOOC-COOH\text{HOOC-COOH}) likely protonates the pyrrolidine nitrogen, forming a stable ammonium-oxalate ion pair .

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthetic route involves three sequential steps :

  • Core formation: Condensation of phthalic anhydride with 4-aminobut-2-ynol under reflux in acetic acid, yielding 2-(but-2-ynoxy)isoindole-1,3-dione.

  • Pyrrolidine functionalization: Nucleophilic substitution of the terminal alkyne with pyrrolidine using a copper(I) iodide catalyst in DMF at 80°C.

  • Salt formation: Precipitation with oxalic acid in ethanol/water (3:1 v/v) at pH 2.5–3.0.

Key reaction parameters:

  • Temperature: 80–110°C

  • Catalysts: CuI (5 mol%)

  • Yield optimization: 62–68% after purification via silica gel chromatography

Industrial Production Considerations

Scale-up challenges center on handling the exothermic amidation reaction and stabilizing the alkyne intermediate. Continuous flow reactors with in-line IR monitoring are proposed to enhance safety and yield (projected 85% at 100 kg/batch). Sustainable adaptations include:

  • Solvent recovery systems for DMF and ethanol

  • Catalytic hydrogenation of byproduct alkynes to alkanes

  • Oxalic acid recycling via nanofiltration membranes

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The pyrrolidine nitrogen undergoes quaternization with alkyl halides (e.g., methyl iodide) in acetonitrile at 50°C, producing cationic derivatives with enhanced water solubility .

Oxidation Pathways

Treatment with hydrogen peroxide (30% v/v) oxidizes the alkyne spacer to a diketone, altering conformational rigidity:

\text{R-C#C-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-C(O)-C(O)-R'} + \text{H}_2\text{O}

This reaction proceeds with 92% conversion in <2 hours at pH 9.

Complexation with Metal Ions

The isoindole-dione carbonyl groups coordinate to transition metals, forming stable complexes:

Mn++2(C=O)[M(C=O)2]n+\text{M}^{n+} + 2(\text{C=O}) \rightarrow [\text{M}(\text{C=O})_2]^{n+}

Stability constants (log K) range from 4.2 (Cu²⁺) to 2.8 (Zn²⁺) in aqueous ethanol .

ParameterValue
Plasma protein binding89% (human albumin)
Metabolic stabilityt₁/₂ = 42 min (human liver microsomes)
Caco-2 permeability8.7 × 10⁻⁶ cm/s
Bioavailability23% (rat, oral)

Primary metabolites result from pyrrolidine N-dealkylation and alkyne hydration, identified via LC-MS/MS .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase inhibitor analogs (e.g., substituted with pyrimidine rings)

  • Fluorescent probes via Sonogashira coupling to boron-dipyrromethene dyes

Material Science Applications

Thin films of the compound exhibit piezoelectric coefficients (d₃₃) of 12 pC/N, suitable for flexible sensors . Its thermal stability up to 240°C enables incorporation into high-performance polymers.

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